

Technical Guide: 4-Bromo-3-nitrobenzene-1,2-diamine (CAS 147021-89-4)

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Compound of Interest

Compound Name: 4-Bromo-3-nitrobenzene-1,2-diamine

Cat. No.: B133556

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Introduction

4-Bromo-3-nitrobenzene-1,2-diamine, with CAS number 147021-89-4, is a substituted aromatic diamine that serves as a versatile and crucial building block in synthetic organic chemistry. Its unique structure, featuring ortho-disposed amine functionalities, a bromine atom, and a nitro group, makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds, particularly those of pharmaceutical and material science interest. The presence of multiple reactive sites allows for diverse chemical transformations, enabling the construction of complex molecular architectures.

This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed synthesis protocol, key reactions and applications, and safety information for **4-Bromo-3-nitrobenzene-1,2-diamine**.

Chemical and Physical Properties

Quantitative data for **4-Bromo-3-nitrobenzene-1,2-diamine** is summarized in the table below. It is important to note that experimental data for properties such as melting point and solubility are not consistently reported in publicly available literature; therefore, some values are computed predictions.^{[1][2][3][4]}

Property	Value	Reference(s)
CAS Number	147021-89-4	[1][2]
Molecular Formula	C ₆ H ₆ BrN ₃ O ₂	[1][2]
Molecular Weight	232.04 g/mol	[1][2]
IUPAC Name	4-bromo-3-nitrobenzene-1,2-diamine	[3]
Synonyms	4-Bromo-3-nitro-1,2-benzenediamine, 4-Bromo-3-nitro-o-phenylenediamine	[1]
Appearance	Solid (Specific color not consistently reported)	-
Melting Point	Not Available (N/A)	[1][4]
Boiling Point	352.4 °C at 760 mmHg (Predicted)	[1]
Density	1.901 g/cm ³ (Predicted)	[1]
Flash Point	166.9 °C (Predicted)	[1]
Solubility	Not Available (N/A)	[1]
Storage Temperature	Room temperature, under inert atmosphere, keep in dark place	[1]

Spectroscopic Data

Detailed experimental spectroscopic data for **4-Bromo-3-nitrobenzene-1,2-diamine** is not readily available in the cited literature. The following table provides information on the expected spectral characteristics based on the compound's structure and data from related compounds.

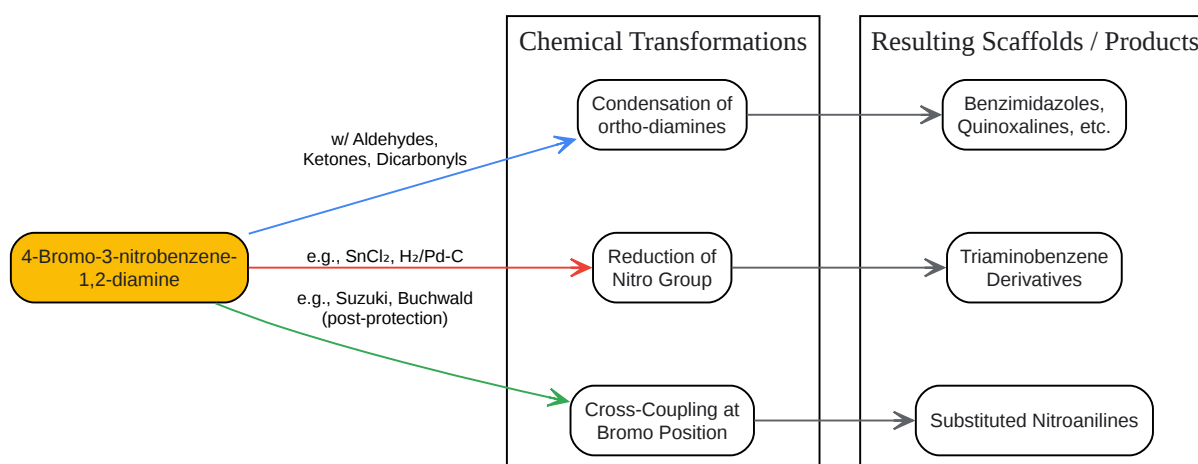
Technique	Data / Expected Characteristics
¹ H NMR	Predicted: Aromatic protons would appear as distinct signals in the aromatic region (~6.0-8.0 ppm). The protons on the benzene ring will show coupling patterns influenced by the bromo, nitro, and two amine substituents. The amine protons (-NH ₂) would likely appear as broad singlets, with chemical shifts that can vary depending on solvent and concentration.
¹³ C NMR	Predicted: Six distinct signals are expected in the aromatic region (~100-150 ppm) for the benzene ring carbons. The carbon atoms attached to the electron-withdrawing nitro group and the bromine atom would be significantly shifted. The carbons attached to the amino groups would also show characteristic shifts.
Mass Spectrometry (MS)	Expected: The mass spectrum would show a molecular ion peak (M ⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotope (⁷⁹ Br and ⁸¹ Br). Fragmentation patterns would involve the loss of the nitro group (NO ₂) and other fragments. PubChem lists a GC-MS spectrum is available. [3]
Infrared (IR)	Expected: Characteristic absorption bands would be observed for N-H stretching of the amine groups (typically ~3300-3500 cm ⁻¹), asymmetric and symmetric stretching of the nitro group (NO ₂) (~1500-1550 cm ⁻¹ and 1335-1370 cm ⁻¹ , respectively), and C-Br stretching in the fingerprint region. PubChem lists a vapor phase IR spectrum is available. [3]

Experimental Protocols

Synthesis of 4-Bromo-3-nitrobenzene-1,2-diamine

The synthesis of **4-Bromo-3-nitrobenzene-1,2-diamine** can be achieved via the regioselective nitration of its precursor, 4-bromo-benzene-1,2-diamine.[1] The following is a representative protocol adapted from standard nitration procedures for aromatic amines.

Reaction Scheme:



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